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For researchers, scientists, and drug development professionals seeking to optimize their

Western blotting workflows, the choice of detergent in washing steps is critical for achieving

high signal-to-noise ratios. While Tween® 20 is the most commonly used detergent,

alternatives such as Tergitol™ non-ionic surfactants can offer comparable or even

advantageous properties. This document provides detailed application notes and protocols for

the use of Tergitol, specifically the Tergitol-type NP-40, in the washing steps of Western

blotting.

Introduction to Tergitol in Western Blotting
Tergitol is a brand name for a series of non-ionic surfactants. In the context of biochemical

applications like Western blotting, Tergitol-type NP-40 is a relevant detergent. Non-ionic

detergents are crucial for removing non-specifically bound proteins and antibodies from the

blotting membrane, thereby reducing background noise and enhancing the specificity of the

detected signal.[1] They achieve this by disrupting non-specific hydrophobic interactions.[1]

While Tween 20 is a mild non-ionic detergent, Tergitol-type NP-40 and Triton™ X-100 are

considered slightly stronger, which can be beneficial in assays with high background.[2]

However, it is important to optimize the concentration to avoid stripping the specific antibody-

antigen complexes from the membrane.[3]
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The selection of a detergent and its concentration is a critical optimization step. The following

table summarizes the key characteristics and typical working concentrations of commonly used

non-ionic detergents in Western blot wash buffers.

Detergent Chemical Nature
Typical
Concentration in
Wash Buffer

Key Characteristics

Tergitol-type NP-40
Nonylphenoxypolyeth

oxylethanol
0.05% - 0.1%

A slightly stronger

non-ionic detergent

than Tween 20;

effective at reducing

background. Can be

used as an alternative

to Triton X-100.[2]

Optimization is critical

to prevent loss of

signal.

Tween 20 Polysorbate 20 0.05% - 0.1%

The most commonly

used detergent;

considered mild and

generally does not

interfere with the

antibody-antigen

interaction.[1][4]

Triton X-100

Polyethylene glycol p-

(1,1,3,3-

tetramethylbutyl)-

phenyl ether

0.05% - 0.1%

Similar in strength to

NP-40 and often used

interchangeably.[2][5]

Effective at reducing

non-specific binding.

Experimental Protocols
This section provides a detailed protocol for a standard Western blotting experiment, with a

specific focus on the integration of Tergitol-type NP-40 in the wash buffer.
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I. Reagent Preparation
1. Lysis Buffer (Example: RIPA Buffer with NP-40)

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% Tergitol-type NP-40

0.5% sodium deoxycholate

0.1% SDS

1 mM EDTA

Add protease and phosphatase inhibitors immediately before use.

2. Wash Buffer (TBST with Tergitol-type NP-40)

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6

Add Tergitol-type NP-40 to a final concentration of 0.05%.

Note: This concentration is a starting point and should be optimized for your specific

antibody and antigen.

3. Blocking Buffer

5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (with 0.05% Tergitol-type

NP-40).

4. Antibody Dilution Buffer

1-5% (w/v) non-fat dry milk or BSA in TBST (with 0.05% Tergitol-type NP-40).

II. Detailed Western Blotting Protocol
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Protein Extraction: a. Lyse cells or tissues in ice-cold Lysis Buffer. b. Centrifuge the lysate to

pellet cellular debris and collect the supernatant containing the protein extract. c. Determine

the protein concentration of the supernatant.

SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample

buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a

nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

Blocking: a. After transfer, wash the membrane briefly with the prepared Wash Buffer. b.

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

agitation. This step is crucial to prevent non-specific binding of antibodies to the membrane.

Primary Antibody Incubation: a. Dilute the primary antibody in the Antibody Dilution Buffer to

the recommended concentration. b. Incubate the membrane with the primary antibody

solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

Washing Steps with Tergitol-type NP-40: a. After primary antibody incubation, decant the

antibody solution. b. Wash the membrane with Wash Buffer (containing 0.05% Tergitol-type

NP-40) three times for 5-10 minutes each with gentle agitation. These washes are critical for

removing unbound primary antibody and reducing background.

Secondary Antibody Incubation: a. Dilute the appropriate horseradish peroxidase (HRP)- or

alkaline phosphatase (AP)-conjugated secondary antibody in Antibody Dilution Buffer. b.

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature

with gentle agitation.

Final Washing Steps: a. Decant the secondary antibody solution. b. Wash the membrane

with Wash Buffer (containing 0.05% Tergitol-type NP-40) three to five times for 5-10 minutes

each with gentle agitation. Thorough washing is essential for a low background signal.

Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate

according to the manufacturer's instructions. b. Capture the chemiluminescent signal using

X-ray film or a digital imaging system.

Mandatory Visualizations
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Western Blotting Workflow

Sample Preparation & Separation Immunodetection

Protein Extraction SDS-PAGE Protein Transfer to Membrane Blocking Primary Antibody Incubation Washing with Tergitol Secondary Antibody Incubation Washing with Tergitol Detection (ECL)
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Caption: A flowchart illustrating the key stages of a Western blotting experiment.

Role of Detergents in Washing Steps
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Caption: The mechanism of action of Tergitol in reducing non-specific binding.
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Optimization and Troubleshooting
High Background: If the background is too high, consider increasing the concentration of

Tergitol-type NP-40 in the wash buffer incrementally (e.g., to 0.1%). You can also increase

the number and duration of the washing steps.[6]

Weak or No Signal: If the signal is weak, the detergent concentration might be too high,

leading to the stripping of the primary or secondary antibodies. Try decreasing the Tergitol-
type NP-40 concentration (e.g., to 0.025%) or reducing the washing times.

Membrane Compatibility: Tergitol-type NP-40 is compatible with both nitrocellulose and

PVDF membranes.

Conclusion
Tergitol-type NP-40 can be an effective alternative to Tween 20 in the washing steps of

Western blotting, particularly when high background is an issue. As with any component of the

Western blotting procedure, empirical testing and optimization are key to achieving the best

results for your specific application. By following the provided protocols and optimization

guidelines, researchers can successfully incorporate Tergitol into their workflow to enhance

the quality and reliability of their immunodetection experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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